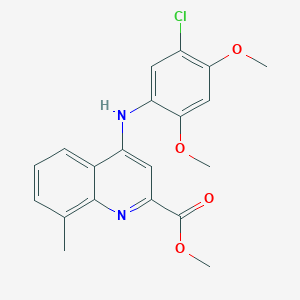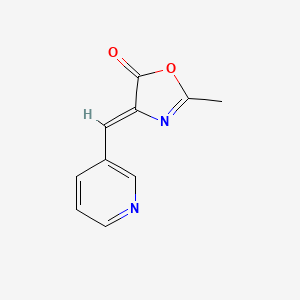
3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate is a useful research compound. Its molecular formula is C23H21F3N2O3 and its molecular weight is 430.427. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research demonstrates the synthesis and characterization of new pyrazole derivatives, showcasing their potential as antimicrobial agents. For example, Bhat et al. (2016) synthesized a new series of pyrazole compounds exhibiting a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility as inhibitors of specific enzymes like the E. coli MurB enzyme (Bhat et al., 2016).
Catalysis and Synthesis Methodologies
The development of novel synthesis methodologies for heterocyclic compounds is another significant area of research. For instance, Katayama et al. (2016) explored an electrochemical reduction process in the presence of carbon dioxide to synthesize succinic acid derivatives, highlighting innovative approaches to carbon-carbon bond formation (Katayama et al., 2016).
Optical and Electronic Properties
Research into the optical and electronic properties of fluorinated poly(pyrazole) ligands, as conducted by Pedrini et al. (2020), points to the potential of such compounds in sensing applications. The study delves into the synthesis, crystal structure, and properties of fluorinated bis(pyrazoles), investigating their interaction with gases and solvents and their dielectric properties, which could be pertinent to the development of materials for electronic devices (Pedrini et al., 2020).
Antioxidant and Antidiabetic Potential
The exploration of the antioxidant and α-glucosidase inhibitory activities of Schiff bases tethered to triazole and pyrazole rings underscores the potential pharmaceutical applications of these compounds. Pillai et al. (2019) conducted such a study, revealing significant inhibitory potentials, which suggests these compounds could be explored further for their therapeutic benefits (Pillai et al., 2019).
Eigenschaften
IUPAC Name |
3-[1-(4-methylbenzoyl)-3-(trifluoromethyl)pyrazol-4-yl]propyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3/c1-15-5-9-17(10-6-15)21(29)28-14-19(20(27-28)23(24,25)26)4-3-13-31-22(30)18-11-7-16(2)8-12-18/h5-12,14H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGDQENDDPMAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C(=N2)C(F)(F)F)CCCOC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641521.png)


![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2641527.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-iodobenzamide](/img/structure/B2641530.png)
![2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2641531.png)
![6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline](/img/structure/B2641532.png)

![7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B2641535.png)
![N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641536.png)
![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2641540.png)
